molecular formula C16H26O3 B14440855 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester CAS No. 77532-61-7

4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester

Cat. No.: B14440855
CAS No.: 77532-61-7
M. Wt: 266.38 g/mol
InChI Key: BYPQAGFTLOOIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester is a chemical compound with the molecular formula C17H28O3 It is known for its unique structure, which includes a decadienoic acid backbone with acetyl and dimethyl substitutions, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester typically involves the esterification of the corresponding acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: 4,8-Decadienoic acid, ethanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture for several hours to ensure complete esterification

    Purification: The product is usually purified by distillation or recrystallization

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,4-Decadienoic acid, ethyl ester: Another ester of decadienoic acid with similar structural features.

    2,4-Decadienoic acid, methyl ester: A methyl ester variant with comparable chemical properties.

Uniqueness

4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester is unique due to its specific substitutions (acetyl and dimethyl groups) and the ethyl ester functional group. These structural features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

77532-61-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

ethyl 2-acetyl-5,9-dimethyldeca-4,8-dienoate

InChI

InChI=1S/C16H26O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10,15H,6-7,9,11H2,1-5H3

InChI Key

BYPQAGFTLOOIJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.